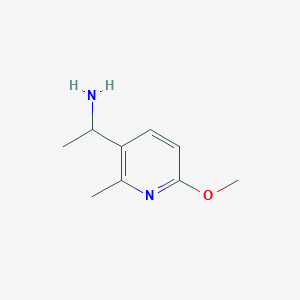

1-(6-Methoxy-2-methylpyridin-3-yl)ethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related pyridine derivatives involves condensation reactions, highlighting the role of solvent- and catalyst-free reactions at elevated temperatures. For example, a study detailed the formation of α-diketone compounds through condensation in a solvent- and catalyst-free reaction, converting precursors into desired products under specific conditions (Percino et al., 2007). Such methodologies provide a basis for synthesizing compounds with similar pyridin-3-yl structures.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be characterized using techniques such as FT-IR spectroscopy, NMR, and X-ray diffraction. A study demonstrated the co-crystallization of two molecular components in the triclinic space group, revealing intricate details of the molecular arrangement and bonding (Percino et al., 2007). These techniques are crucial for understanding the structural attributes of "1-(6-Methoxy-2-methylpyridin-3-yl)ethanamine".

Chemical Reactions and Properties

Physical Properties Analysis

The physical properties, including the crystalline structure and thermal behavior of pyridine derivatives, are pivotal for their application in material science and chemistry. The crystallographic analysis provides insights into the stability and packing of molecules, which are vital for their physical behavior and potential use in crystalline materials.

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and solubility, are influenced by the molecular structure and substituents on the pyridine ring. Studies on similar compounds, such as the synthesis and characterization of Schiff bases from pyridine derivatives, reveal the impact of molecular modifications on chemical properties (Bai Linsha, 2015).

Aplicaciones Científicas De Investigación

Catalysis in Organic Reactions

1-(6-Methoxy-2-methylpyridin-3-yl)ethanamine and its derivatives have been employed in organic synthesis, particularly in catalysis. For instance, they have been used in the formation of palladium(II) complexes, which act as catalysts in the methoxycarbonylation of olefins. These complexes contribute to the efficient production of linear and branched esters, demonstrating their importance in industrial organic chemistry (Zulu et al., 2020). Additionally, similar ligands have been involved in the synthesis of nickel(II) complexes, which have shown significant activity as catalysts in ethylene oligomerization processes (Nyamato et al., 2016).

Crystallography and Co-crystal Formation

In the field of crystallography, derivatives of this compound have been used in studies to understand co-crystal formation. These studies have led to the discovery of new compounds through condensation reactions, providing insights into the behavior of such compounds in solvent-free reactions (Percino et al., 2007).

Biological Applications

Derivatives of this compound have also been examined for their potential biological activities. For example, some complexes containing these ligands have shown promising DNA binding properties and nuclease activity, which could be significant in the development of new therapeutic agents (Kumar et al., 2012). Additionally, Schiff bases derived from this compound have been synthesized and tested for antimicrobial and antidiabetic activities, demonstrating their potential in medicinal chemistry (G et al., 2023).

Analytical Chemistry and Material Science

In the realm of analytical chemistry and material science, these compounds have been involved in the synthesis of novel ligands and complexes. Their structural elucidation has been crucial in understanding their properties and potential applications in various fields, including catalysis and material science (Ngcobo et al., 2021).

Propiedades

IUPAC Name |

1-(6-methoxy-2-methylpyridin-3-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-6(10)8-4-5-9(12-3)11-7(8)2/h4-6H,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGUPQHDLXWFTJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)OC)C(C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-3-nitro-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2490917.png)

![[2-Fluoro-6-(trifluoromethyl)pyridin-3-yl]-[2-(1H-pyrazol-5-yl)piperidin-1-yl]methanone](/img/structure/B2490919.png)

![(E)-N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2490921.png)

![(5Z)-1-(2-methoxyethyl)-4-methyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2490922.png)

![N-ethyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2490925.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2490927.png)

![2-[(5-Chloropyridin-2-yl)oxymethyl]-4-methylmorpholine](/img/structure/B2490934.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2490937.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-methoxybenzamide](/img/structure/B2490938.png)